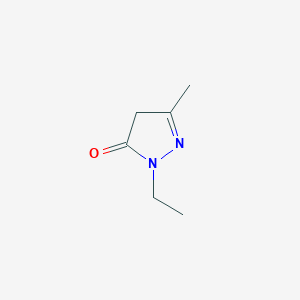

1-乙基-3-甲基-4,5-二氢-1H-吡唑-5-酮

描述

Synthesis Analysis

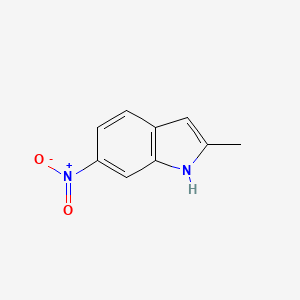

The synthesis of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives involves multiple strategies, including the three-component condensation reaction, which is a prevalent method. For instance, Hassanabadi et al. (2016) reported the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in the presence of molecular iodine in ethanol under reflux conditions, showcasing a metal-free, high-yielding, and environmentally friendly approach (Hassanabadi et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively analyzed using various spectroscopic and crystallographic techniques. Viveka et al. (2016) described the single-crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the compound's crystallographic and electronic structure properties (Viveka et al., 2016).

Chemical Reactions and Properties

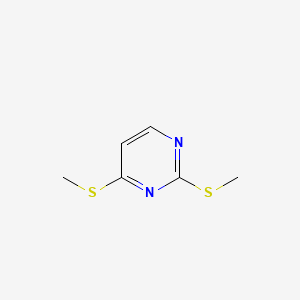

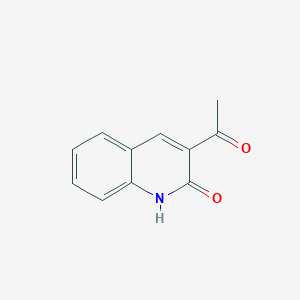

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, forming complex structures with potential biological activities. For example, the reaction of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate with different reactants has been explored to synthesize compounds showing fungicidal and plant growth regulation activities, indicating the chemical versatility of the pyrazole nucleus (Minga, 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in medicinal chemistry and materials science. The crystallographic analysis provides essential data on the compound's stability, packing, and intermolecular interactions, which are fundamental for understanding its reactivity and binding properties.

Chemical Properties Analysis

The chemical properties of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives are influenced by their functional groups, leading to a wide range of reactivities and applications. These compounds exhibit interesting pharmacological properties due to their structural framework, which allows for further functionalization and modification to enhance their activity and selectivity.

科学研究应用

合成和结构分析

1-乙基-3-甲基-4,5-二氢-1H-吡唑-5-酮衍生物被用于各种合成和结构分析研究。例如,乙基-5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯,一种衍生物,是从三组分一锅法缩合反应合成的,并使用光谱和X射线结构分析技术进行表征 (Viveka et al., 2016)。

选择性合成

该化合物在选择性合成过程中发挥作用。例如,乙基-5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯用于选择性合成部分氢化的吡唑并[3,4-b]吡啶-3-酮 (Lebedˈ et al., 2012)。

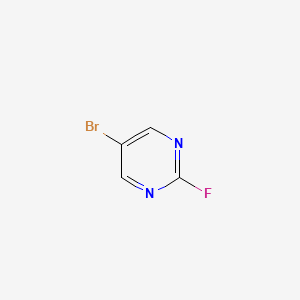

区域选择性合成

它在区域选择性合成中也很重要。乙基-3-[(二甲氨基)甲亚基]丙酸酯与肼和芳基肼反应,可选择性地生成1-取代的乙基-1H-吡唑-5-羧酸酯 (Hanzlowsky et al., 2003)。

环境应用

这种化合物的衍生物被用于环境友好的合成。例如,纤维素硫酸,一种可生物降解且环境友好的生物聚合物,已用于合成4,4'-(芳基亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇) (Mosaddegh et al., 2010)。

抗菌和抗癌剂

从乙基-4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的新型吡唑衍生物已被评估为潜在的抗菌和抗癌剂 (Hafez et al., 2016)。

缓蚀

吡唑衍生物,包括从1-乙基-3-甲基-4,5-二氢-1H-吡唑-5-酮衍生的衍生物,已被研究作为钢铁在盐酸中的缓蚀剂,显示出显著的减少腐蚀速率的功效 (Herrag et al., 2007)。

属性

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

CAS RN |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。